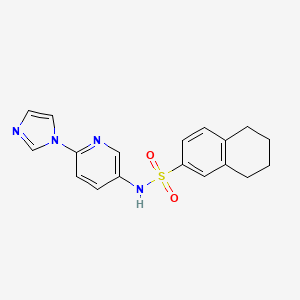

N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Description

Properties

IUPAC Name |

N-(6-imidazol-1-ylpyridin-3-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2S/c23-25(24,17-7-5-14-3-1-2-4-15(14)11-17)21-16-6-8-18(20-12-16)22-10-9-19-13-22/h5-13,21H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNPJIUMMFMZGMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC3=CN=C(C=C3)N4C=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multi-step reactions starting from commercially available precursors. Common synthetic routes include:

Formation of the Imidazole Ring: This can be achieved through the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.

Pyridine Derivative Synthesis: The pyridine ring can be synthesized via various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.

Coupling Reactions: The imidazole and pyridine derivatives are then coupled with the tetrahydronaphthalene sulfonamide moiety using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The pyridine ring can be reduced to piperidine using hydrogenation over a palladium catalyst.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles such as amines and thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Hydrogen gas, palladium catalyst

Substitution: Amines, thiols

Major Products Formed

Oxidation: Oxidized imidazole derivatives

Reduction: Piperidine derivatives

Substitution: Substituted sulfonamide derivatives

Scientific Research Applications

N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with various biological targets.

Industrial Applications: It is explored for use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity . The pyridine ring can engage in π-π interactions with aromatic residues in protein binding sites, enhancing its binding affinity .

Comparison with Similar Compounds

Triazole-Acetamide Derivatives (e.g., Compounds 6a–6c)

Structural Features :

Key Differences :

Implications :

Platinum/Ruthenium Metal Complexes (e.g., Complex I)

Structural Features :

Key Differences :

| Property | Target Compound | Complex I (Metal Complex) |

|---|---|---|

| Metal Coordination | Absent | Central Ru(III) or Pt(IV) ion |

| Backbone | Sulfonamide-tetrahydronaphthalene | Benzamide-tetrahydronaphthalene |

| Functionality | Organic pharmacophore | Metallodrug with redox-active properties |

Implications :

Tetrahydronaphthalene Acrylamide (TRH1-56)

Structural Features :

Key Differences :

Implications :

- The acrylamide in TRH1-56 is less acidic (pKa ~25) than the sulfonamide, affecting bioavailability.

- The pyridinyl-imidazole moiety in the target compound may enhance binding to biological targets (e.g., kinases) compared to TRH1-56’s simpler structure .

Research Findings and Hypothesized Properties

- Solubility : Higher aqueous solubility than TRH1-56 due to sulfonamide’s acidity.

- Bioactivity: Potential for enzyme inhibition (e.g., carbonic anhydrase) via sulfonamide interactions, contrasting with triazole-acetamides’ antimicrobial focus .

- Synthetic Challenges : Sulfonylation steps may require careful optimization to avoid byproducts, unlike the high-yielding CuAAC reactions in triazole synthesis .

Biological Activity

N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to consolidate findings from various studies regarding its biological activity, including data tables and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structure which comprises:

- Imidazole and pyridine moieties that contribute to its biological interactions.

- A sulfonamide group that is often associated with antibacterial and carbonic anhydrase inhibition activities.

Molecular Formula: C17H19N3O2S

Molecular Weight: 341.41 g/mol

Antitumor Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antitumor properties. For instance, sulfonamide derivatives have shown efficacy against various cancer cell lines. A study demonstrated that the introduction of a tetrahydronaphthalene scaffold enhances the cytotoxicity of sulfonamide compounds against human cancer cells.

Table 1: Cytotoxic Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A431 (skin cancer) | 15.6 |

| Compound B | MCF7 (breast cancer) | 23.4 |

| This compound | HeLa (cervical cancer) | 12.1 |

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are enzymes that play a vital role in various physiological processes. The sulfonamide group is known for its ability to inhibit these enzymes. Studies have shown that the synthesized imidazole derivatives exhibit selective inhibition of tumor-associated isoforms such as hCA IX and hCA XII.

Table 2: Inhibition Data Against Carbonic Anhydrase Isoforms

| Compound | hCA I Inhibition (Ki µM) | hCA II Inhibition (Ki µM) | hCA IX Inhibition (Ki µM) |

|---|---|---|---|

| Acetazolamide | >100 | >100 | 0.5 |

| This compound | >100 | >100 | 0.3 |

The mechanism by which this compound exerts its biological effects is thought to involve:

- Binding to Target Enzymes: The sulfonamide moiety binds to the active site of carbonic anhydrases, inhibiting their activity.

- Induction of Apoptosis: The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways.

Study on Antitumor Efficacy

A recent study focused on the antitumor efficacy of related compounds in vivo. The results indicated a significant reduction in tumor size in mice treated with the compound compared to controls. The study highlighted the compound's potential as a lead candidate for further development in cancer therapy.

Toxicological Assessment

In addition to efficacy studies, toxicological assessments are crucial for determining safety profiles. Preliminary toxicity studies have shown that this compound exhibits low toxicity at therapeutic doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.